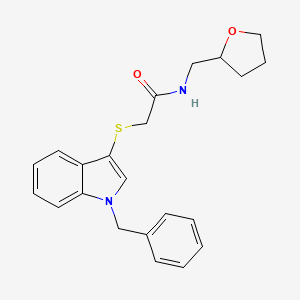

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .

Synthesis Analysis

The synthesis of indole derivatives often involves several steps, including esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their molecular weight and formula, can be determined using various analytical techniques.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on compounds with similar sulfanyl acetamide structures demonstrates the importance of crystal structure analysis in understanding molecular conformations and interactions. For example, studies on various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit folded conformations, which are crucial for their biological activity and interaction with other molecules. The inclination angles between pyrimidine and benzene rings suggest potential for specific molecular targeting or interaction mechanisms (S. Subasri et al., 2017; S. Subasri et al., 2016).

Anticancer Activity

The synthesis and evaluation of derivatives similar to 2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide have demonstrated significant anticancer activity. Compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides show potent and selective cytotoxic effects against leukemia cell lines. This suggests a potential pathway for the development of new anticancer agents using similar structural frameworks (V. Horishny et al., 2021).

Intramolecular Cyclization

The ability of sulfanyl acetamide derivatives to undergo intramolecular cyclization, forming complex heterocyclic compounds, underscores the versatility of these molecules in synthesizing new chemical entities. Such reactions can lead to the formation of compounds with various biological activities, opening up avenues for the development of novel therapeutic agents (O. A. Savchenko et al., 2020).

Solid Phase Synthesis

The utilization of sulfur-linked resin for the solid-phase synthesis of oxindoles demonstrates the practical applications of similar sulfanyl acetamides in facilitating efficient chemical synthesis. This approach enables the traceless cleavage of heterocyclic products, highlighting the compound's utility in streamlined synthetic processes (Laura A McAllister et al., 2003).

Antimicrobial Activity

Compounds incorporating the sulfanyl acetamide moiety have been investigated for their antimicrobial properties. Synthesis and testing of various derivatives indicate significant activity against a range of microbial species. This suggests the potential for developing new antimicrobial agents based on the structural features of sulfanyl acetamides (A. Rehman et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-5,7-8,10-11,15,18H,6,9,12-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXAKAJEKPKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)

![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)

![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)

![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)